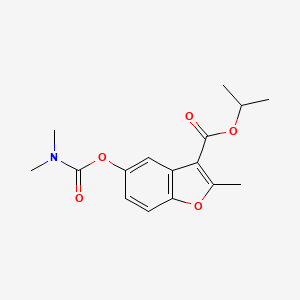

Propan-2-yl 5-(dimethylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

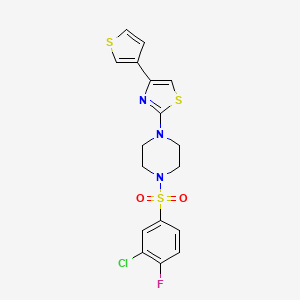

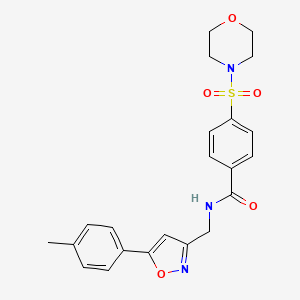

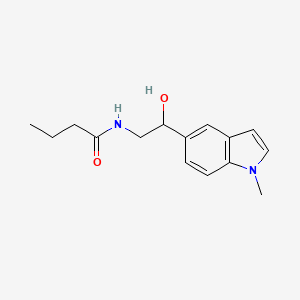

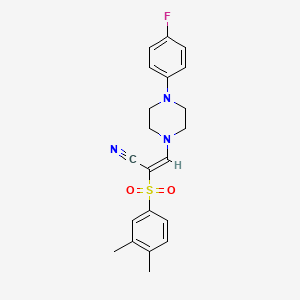

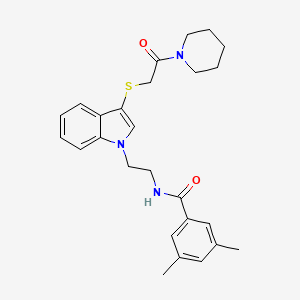

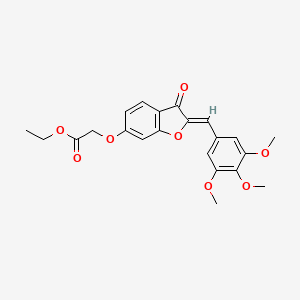

The description of a compound typically includes its IUPAC name, common name, and structural formula. It may also include its role or function if it’s known .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, refractive index, and specific rotation .Scientific Research Applications

Chemical Synthesis and Biological Activities

Cytotoxic Neolignans from Traditional Chinese Medicine : A study on the traditional Chinese medicine Daphniphyllum macropodum Miq. isolated several neolignans, including compounds structurally related to Propan-2-yl 5-(dimethylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate. These compounds were evaluated for their antiproliferative activity against human NSCLC A549 and H460 cell lines, with significant inhibition observed, suggesting potential anticancer properties through apoptosis induction via the mitochondrial pathway (Xinhua Ma et al., 2017).

Reactions of 2-Vinylfurans with Acetylenic Esters : Research on the reactions between 2-vinylfurans and acetylenic esters, such as dimethyl acetylenedicarboxylate and methyl propiolate, has led to the synthesis of dimethyl benzofuran-4,5-dicarboxylates and methyl benzofuran-4-carboxylates. These studies contribute to the understanding of organic synthesis mechanisms and the development of novel benzofuran derivatives (W. Davidson & J. Elix, 1973).

Rhodium(I)-Catalyzed Carboxylation of Aryl- and Alkenylboronic Esters : A method involving the rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 has been developed, providing a pathway to synthesize benzoic acid derivatives and α,β-unsaturated carboxylic acids. This process highlights a useful method for preparing various functionalized aryl- and alkenyl-carboxylic acids, expanding the toolbox for organic synthesis and potential pharmaceutical applications (Kazutoshi Ukai et al., 2006).

Synthesis of Heterocyclic Derivatives

Microwave-Assisted Synthesis of Benzofuran Derivatives : A study describes the solvent-free microwave-assisted synthesis of E-(1)-(6-benzoyl-3,5-dimethylfuro[3′,2′:4,5]benzo[b]furan-2-yl)-3-(aryl)-2-propen-1-ones, demonstrating an efficient approach to synthesizing benzofuran derivatives with potential antibacterial activity. This research provides insights into green chemistry approaches for the synthesis of heterocyclic compounds (D. Ashok et al., 2012).

Antioxidant and Antibacterial Phenolic Esters and Amides : The synthesis of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid has been explored, with some compounds showing good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Additionally, certain compounds exhibited antibacterial activities comparable to ampicillin against various bacterial strains, highlighting the potential for developing new antimicrobial agents (S. Shankerrao et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

propan-2-yl 5-(dimethylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-9(2)20-15(18)14-10(3)21-13-7-6-11(8-12(13)14)22-16(19)17(4)5/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWCBSWRZIANNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)N(C)C)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 5-(dimethylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2479383.png)

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2479387.png)

![2-((6-((3-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2479390.png)

![2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol](/img/structure/B2479399.png)

![N-(2,3-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2479400.png)